1-(Methylsulfonyl)indoline 1-(Methylsulfonyl)indoline
Brand Name: Vulcanchem
CAS No.: 5825-63-8
VCID: VC21443373
InChI: InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
SMILES: CS(=O)(=O)N1CCC2=CC=CC=C21
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26g/mol

1-(Methylsulfonyl)indoline

CAS No.: 5825-63-8

Cat. No.: VC21443373

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfonyl)indoline - 5825-63-8

Specification

CAS No. 5825-63-8
Molecular Formula C9H11NO2S
Molecular Weight 197.26g/mol
IUPAC Name 1-methylsulfonyl-2,3-dihydroindole
Standard InChI InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Standard InChI Key UTGYXFSLMMMLAZ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC2=CC=CC=C21
Canonical SMILES CS(=O)(=O)N1CCC2=CC=CC=C21

Introduction

Structure and Chemical Properties

Chemical Structure

1-(Methylsulfonyl)indoline comprises an indoline core with a methylsulfonyl group attached to the nitrogen atom. The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the methylsulfonyl group (CH₃SO₂-) is directly bonded to the nitrogen, forming a sulfonamide functional group. This structural arrangement creates a compound with distinct chemical and physical properties compared to unsubstituted indoline or other indoline derivatives.

The molecular formula of 1-(Methylsulfonyl)indoline is C₉H₁₁NO₂S, with a calculated molecular weight of approximately 211.27 g/mol. The structure contains three hydrogen bond acceptors (the sulfonyl oxygens and nitrogen) but no hydrogen bond donors, influencing its intermolecular interactions and solubility profile.

Physical Properties

Based on structural analogy with related compounds such as 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride, 1-(Methylsulfonyl)indoline likely exists as a white to off-white crystalline solid at room temperature. The presence of the methylsulfonyl group typically enhances water solubility compared to unsubstituted indoline due to the polar nature of the sulfonyl group. The compound would be expected to have moderate to good solubility in polar organic solvents such as methanol, ethanol, dichloromethane, and DMSO, while showing limited solubility in non-polar solvents like hexane.

Table 1: Predicted Physicochemical Properties of 1-(Methylsulfonyl)indoline

PropertyPredicted ValueBasis for Prediction
Molecular Weight211.27 g/molCalculated from formula C₉H₁₁NO₂S
AppearanceWhite to off-white solidBased on related sulfonamides
Melting Point90-120°CTypical range for similar sulfonamides
Solubility in WaterLow to moderateBased on sulfonyl group contribution
Log P1.2-1.8Estimated from structure
pKa14-16 (N-H)Typical for sulfonamides
Hydrogen Bond Acceptors3Oxygen atoms and nitrogen
Hydrogen Bond Donors0No H-donating groups

Structural Comparison with Related Compounds

1-(Methylsulfonyl)indoline shares structural similarities with several compounds mentioned in the search results, particularly 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride and compounds containing the 5-(methylsulfonyl)indoline motif . The key difference between 1-(Methylsulfonyl)indoline and 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is the absence of the spirocyclic piperidine ring at position 3 of the indoline skeleton. This structural simplification likely affects both its chemical reactivity and biological activity profile.

Table 2: Comparison of 1-(Methylsulfonyl)indoline with Related Compounds

CompoundStructure Key FeaturesNotable DifferencesPotential Impact on Activity
1-(Methylsulfonyl)indolineN-sulfonylated indoline-Reference compound
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]Contains spirocyclic piperidine at C-3Additional piperidine ringEnhanced kinase inhibition, antiviral activity
5-(Methylsulfonyl)indolineSulfonyl at C-5 instead of NDifferent position of sulfonyl groupGPR119 agonist activity
IndolineUnsubstituted parent compoundLacks methylsulfonyl groupDifferent physicochemical properties, lower metabolic stability

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(Methylsulfonyl)indoline can be inferred from general methods used for N-sulfonylation of nitrogen heterocycles. A common approach would involve the reaction of indoline with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane. This straightforward route typically provides good yields of the desired product.

Alternative synthetic pathways might include:

  • Reaction of indoline with methanesulfonic anhydride

  • Oxidation of 1-(methylthio)indoline using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

  • Reductive cyclization of appropriately substituted o-nitrostyrene derivatives followed by N-sulfonylation

Table 3: Potential Synthetic Routes for 1-(Methylsulfonyl)indoline

Key Reaction Conditions

Based on analogous reactions in the literature, optimal conditions for the synthesis of 1-(Methylsulfonyl)indoline likely include:

  • Temperature: 0-25°C for the sulfonylation step

  • Solvent: Dichloromethane or tetrahydrofuran

  • Base: Triethylamine (1.1-1.5 equivalents)

  • Reaction time: 2-6 hours

  • Purification: Recrystallization or column chromatography

The search results mention N-methylsulfonylation in the context of other compounds, noting that methanesulfonyl chloride in dichloromethane with triethylamine as a base is an effective method, supporting this synthetic approach.

Optimization Strategies

For optimizing the synthesis of 1-(Methylsulfonyl)indoline, several strategies could be employed:

  • Catalyst screening to improve reaction efficiency

  • Solvent optimization to enhance selectivity

  • Temperature control to minimize side reactions

  • Exploration of alternative sulfonylating agents for improved yields

  • Implementation of continuous flow synthesis methods to improve scalability

Drawing from the search results, optimization approaches for related compounds include replacing conventional bases with more specialized ones like DMAP (4-dimethylaminopyridine) to accelerate reactions, and switching from alcoholic solvents to acetonitrile for improved regioselectivity in sulfonylation reactions.

Chemical Reactivity

Common Reactions

As a sulfonamide derivative, 1-(Methylsulfonyl)indoline would be expected to participate in several types of chemical transformations:

  • Nucleophilic substitution reactions at the indoline nitrogen, potentially displacing the methylsulfonyl group under appropriate conditions

  • Electrophilic aromatic substitution reactions on the benzene portion of the indoline ring

  • Reduction of the sulfonyl group using strong reducing agents

  • Oxidation reactions, particularly at the benzylic position (C-3) of the indoline ring

The search results indicate that related compounds can undergo alkylative dearomatization reactions under specific conditions, suggesting that 1-(Methylsulfonyl)indoline might participate in similar transformations when appropriately activated .

Functional Group Transformations

The methylsulfonyl group in 1-(Methylsulfonyl)indoline can undergo various transformations:

  • Reduction to methylsulfinyl or methylthio groups

  • Nucleophilic displacement by strong nucleophiles

  • Hydrolysis under strongly basic conditions

Additionally, the indoline ring can be modified through:

  • Oxidation to indole derivatives

  • Functionalization at the C-2 and C-3 positions through directed metallation or radical processes

  • Ring-opening reactions under specific conditions

Structure-Reactivity Relationships

The presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom significantly influences the reactivity of the indoline ring system. This substitution:

  • Reduces the nucleophilicity of the nitrogen atom

  • Increases the acidity of the α-protons in the five-membered ring

  • Modifies the electronic density of the aromatic ring, affecting its reactivity toward electrophiles

  • Enhances the stability of the molecule against certain oxidative conditions

The search results suggest that the methylsulfonyl group can influence stability and reactivity, potentially providing metabolic stability by reducing oxidation pathways and improving selectivity toward specific biological targets.

Biological Activity and Applications

Biological TargetActivity TypeRelated CompoundPotencyReference
GPR119Agonist5-(Methylsulfonyl)indoline derivativesNot specified
c-Met KinaseInhibitor1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] derivativesIC₅₀ = 2.3 nM
ALK KinaseInhibitor1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] derivativesIC₅₀ = 4.7 nM
West Nile VirusAntiviralSpiro[indoline-3,4'-piperidine] derivativesIC₅₀ = 15 μM

Structure-Activity Relationships

  • The methylsulfonyl group likely enhances metabolic stability compared to unsubstituted indolines

  • The position of substitution on the indoline ring significantly affects biological activity, as evidenced by the specific mention of 5-(methylsulfonyl)indoline in GPR119 agonists

  • Modification of the indoline core through additional substituents or structural elaboration (as in spirocyclic derivatives) can significantly alter target selectivity and potency

A comparative analysis of 1-(Methylsulfonyl)indoline with various derivatives would be necessary to establish comprehensive structure-activity relationships.

Analytical Characterization

TechniqueKey Signals/BandsDiagnostic Value
¹H NMRδ 3.0-3.2 (s, 3H, CH₃SO₂), δ 2.9-3.2 (t, 2H, CH₂), δ 3.9-4.1 (t, 2H, NCH₂), δ 6.5-7.5 (m, 4H, Ar-H)Confirms structure and purity
¹³C NMRδ ~40 (CH₃SO₂), δ ~30 (CH₂), δ ~50 (NCH₂), δ 110-150 (aromatic carbons)Confirms carbon framework
IR1140-1160 and 1300-1350 cm⁻¹ (S=O stretch), 1450-1600 cm⁻¹ (aromatic C=C)Confirms functional groups
Mass Specm/z 211 [M+], 132 [M-SO₂CH₃]+Confirms molecular weight and fragmentation pattern

Chromatographic Methods

For analysis and purification of 1-(Methylsulfonyl)indoline, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Typically using C18 reverse-phase columns with gradient elution (water/acetonitrile with 0.1% formic acid)

  • Thin-Layer Chromatography (TLC): Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

  • Gas Chromatography (GC): For purity analysis and determination of trace impurities

The search results mention column chromatography using silica gel with methanol/dichloromethane gradient for the purification of related compounds, suggesting similar approaches would be effective for 1-(Methylsulfonyl)indoline.

Structural Confirmation Techniques

Complete structural characterization of 1-(Methylsulfonyl)indoline would typically involve:

  • Multi-dimensional NMR techniques (COSY, HSQC, HMBC) to confirm structural assignments

  • X-ray crystallography for absolute structural determination if crystalline material can be obtained

  • Elemental analysis to confirm the empirical formula

  • High-resolution mass spectrometry for accurate mass determination

The search results indicate that techniques such as NMR, mass spectrometry, and X-ray crystallography are commonly used for structural characterization of related sulfonylated indoline derivatives.

Research Trends and Future Directions

Current Research Focus

  • Development of GPR119 agonists incorporating the 5-(methylsulfonyl)indoline motif for potential diabetes treatment

  • Exploration of spirocyclic indoline derivatives with methylsulfonyl substitution for antiviral applications

  • Investigation of synthetic methodologies for indoline derivatives, including alkylative dearomatization and intramolecular N-imination reactions

These research directions suggest that 1-(Methylsulfonyl)indoline could be of interest as a building block or structural motif in medicinal chemistry and synthetic methodology development.

Emerging Applications

Potential emerging applications for 1-(Methylsulfonyl)indoline and related compounds include:

  • As components in the design of targeted covalent inhibitors, where the sulfonyl group could serve as an electrophilic warhead or modulate the reactivity of adjacent functional groups

  • In the development of PET imaging agents, where the sulfonyl group could serve as a metabolically stable substituent

  • As building blocks for diversity-oriented synthesis in drug discovery

The search results suggest that the unique properties conferred by the methylsulfonyl group, such as enhanced metabolic stability and solubility, make such compounds valuable in various biological applications.

Challenges and Opportunities

Several challenges and opportunities exist in the research and development of 1-(Methylsulfonyl)indoline and related compounds:

Challenges:

  • Optimizing synthetic routes for scale-up and commercial production

  • Addressing potential solubility issues in aqueous media

  • Developing selective functionalization methods for further derivatization

Opportunities:

  • Exploration of the conformational effects of the methylsulfonyl group on the indoline ring system

  • Investigation of the compound's potential as a pharmacophore in drug design

  • Development of novel synthetic methodologies utilizing 1-(Methylsulfonyl)indoline as a platform for diversity-oriented synthesis

The search results indicate that researchers are actively developing methods to address challenges such as solubility through co-solvent systems and formulation approaches, suggesting similar strategies could be applied to 1-(Methylsulfonyl)indoline.

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